

# In-Depth Technical Guide to the Physical Properties of 2-Amino-5-bromoisonicotinonitrile

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## Compound of Interest

Compound Name: 2-Amino-5-bromoisonicotinonitrile

Cat. No.: B582082

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Amino-5-bromoisonicotinonitrile**, a heterocyclic building block with applications in medicinal chemistry and materials science. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

## Chemical Identity and Structure

**2-Amino-5-bromoisonicotinonitrile** is a substituted pyridine derivative. The isonicotinonitrile core indicates that the cyano group is at the 4-position of the pyridine ring. The systematic IUPAC name is 2-amino-5-bromopyridine-4-carbonitrile.

Identifier	Value
IUPAC Name	2-amino-5-bromopyridine-4-carbonitrile
Synonyms	2-Amino-5-bromoisonicotinonitrile
CAS Number	944401-72-3 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrN <sub>3</sub> <a href="#">[1]</a>
Molecular Weight	198.02 g/mol <a href="#">[1]</a>
Canonical SMILES	C1=C(C(=CN=C1N)Br)C#N
InChI Key	WEMPYBBWDHFMFG-UHFFFAOYSA-N

## Tabulated Physical Properties

The following table summarizes the key physical properties of **2-Amino-5-bromoisonicotinonitrile**. It is important to note that experimental values for some properties, such as melting and boiling points, are not widely reported in the available literature.

Property	Value	Source(s)
Physical Form	Solid	
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Purity	≥ 97%	
Storage Conditions	Room temperature, protect from light; Inert atmosphere, 2- 8°C; or -20°C <a href="#">[1]</a>	

## Spectral Data

While specific spectral data such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra are indicated to be available from some commercial suppliers, the detailed spectra or peak lists are not publicly available in the searched literature. Researchers are advised to acquire analytical data upon purchase or consult supplier-provided documentation.

## Experimental Protocols

Detailed experimental protocols for the determination of fundamental physical properties are provided below. These are generalized methods applicable to solid organic compounds like **2-Amino-5-bromoisonicotinonitrile**.

### Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a crystalline solid using a Mel-Temp apparatus or similar device.

#### Materials:

- **2-Amino-5-bromoisonicotinonitrile** sample (finely powdered)
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp)
- Mortar and pestle (if sample is not a fine powder)

#### Procedure:

- Ensure the **2-Amino-5-bromoisonicotinonitrile** sample is completely dry and in a fine powder form. If necessary, gently grind the crystals in a mortar and pestle.
- Load the capillary tube by tapping the open end into the powdered sample until a small amount of solid enters the tube.
- Pack the sample into the sealed end of the tube by tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.

- Place the loaded capillary tube into the heating block of the melting point apparatus.
- If the approximate melting point is unknown, perform a rapid heating run to determine a rough estimate.
- For an accurate measurement, use a fresh sample and heat at a medium rate to approximately 20°C below the estimated melting point.
- Decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
- Record the temperature at which the last solid crystal melts (the end of the melting range).
- The recorded range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2°C).

## Solubility Determination

This protocol outlines a qualitative method to determine the solubility of **2-Amino-5-bromoisonicotinonitrile** in various solvents.

Materials:

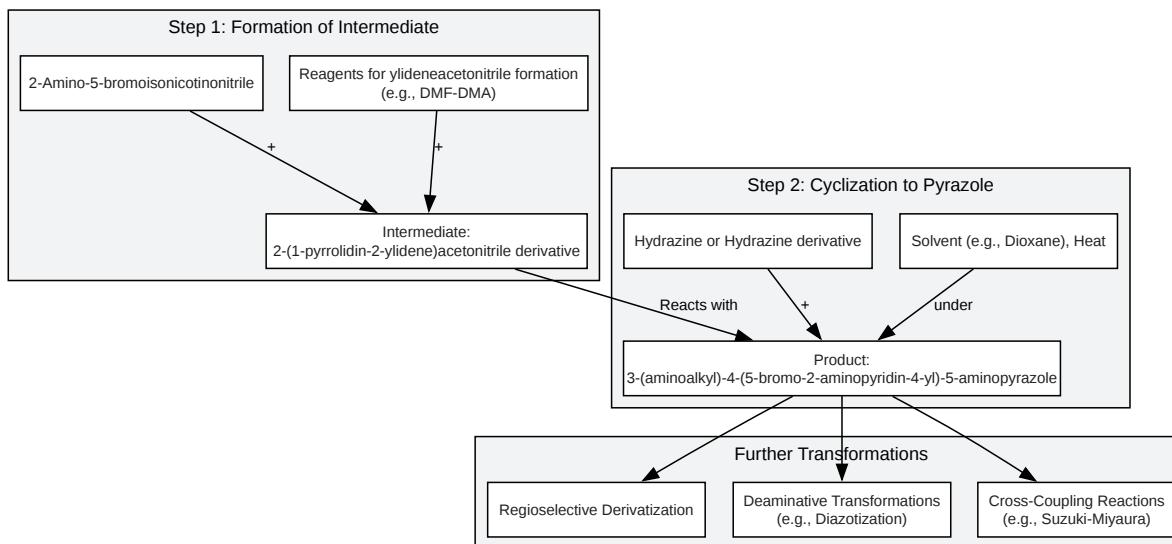
- **2-Amino-5-bromoisonicotinonitrile** sample
- A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), acetone, dichloromethane)
- Small test tubes
- Vortex mixer or stirring rod
- Spatula

Procedure:

- Place approximately 10-20 mg of the **2-Amino-5-bromoisonicotinonitrile** sample into a small, dry test tube.
- Add 1 mL of the chosen solvent to the test tube.
- Vigorously agitate the mixture using a vortex mixer or by stirring with a clean glass rod for at least 60 seconds.
- Observe the mixture.
  - Soluble: The solid completely dissolves, forming a clear solution.
  - Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
  - Insoluble: The solid does not appear to dissolve.
- Record the observations for each solvent tested.
- For a more quantitative assessment, a gravimetric method can be employed where a saturated solution is prepared, a known volume is evaporated to dryness, and the mass of the residue is measured.

## Applications in Synthesis: An Experimental Workflow

**2-Amino-5-bromoisonicotinonitrile** serves as a versatile building block in organic synthesis. One notable application is in the construction of substituted pyrazole scaffolds, which are important in medicinal chemistry. The following diagram illustrates a general workflow for the synthesis of a 3,4-disubstituted-5-aminopyrazole starting from a heterocyclic acetonitrile like **2-Amino-5-bromoisonicotinonitrile**.



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General synthetic workflow for pyrazole synthesis.

This workflow demonstrates the utility of **2-Amino-5-bromoisonicotinonitrile** in generating molecular complexity, leading to the formation of highly substituted pyrazoles that can be further modified for various applications in drug discovery and materials science.[\[4\]](#)

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